2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride
CAS No.: 2197054-92-3
Cat. No.: VC11670206
Molecular Formula: C10H14ClNO2S
Molecular Weight: 247.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2197054-92-3 |
|---|---|
| Molecular Formula | C10H14ClNO2S |
| Molecular Weight | 247.74 g/mol |
| IUPAC Name | 2-amino-1-(4-methoxy-3-methylsulfanylphenyl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO2S.ClH/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-5H,6,11H2,1-2H3;1H |
| Standard InChI Key | NSTVUZBLLZEUFF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)CN)SC.Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)CN)SC.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound consists of a phenyl ring substituted at the 4-position with a methoxy group (-OCH₃) and at the 3-position with a methylsulfanyl group (-SCH₃). The ethanone backbone is functionalized with an amino group (-NH₂) at the α-carbon, forming a β-aminoketone scaffold. Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₂ClNO₂S |
| Molecular weight | 261.73 g/mol |
| IUPAC name | 2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride |
| CAS registry | Not publicly disclosed |
Synthetic Pathways
Key Precursors and Reactions
Synthesis typically begins with 4-methoxy-3-(methylsulfanyl)acetophenone, which undergoes nitroso aldol condensation or Mannich reaction to introduce the amino group. A patented route involves:
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Asymmetric reduction: Microbial enzymes (e.g., ketoreductases) reduce a prochiral ketone precursor to yield the (R)- or (S)-enantiomer .
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Salt formation: Treatment with HCl gas in anhydrous ether generates the hydrochloride salt .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitroso aldol addition | NH₂OH, EtOH, reflux | 65–70% |
| Microbial reduction | Rhodococcus erythropolis, pH 7 | 85% |
| Salt formation | HCl (g), diethyl ether | 95% |
Purification and Isolation
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are standard for isolating the hydrochloride salt . High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%) .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in polar solvents (water: ~50 mg/mL; methanol: ~120 mg/mL) but limited solubility in nonpolar solvents. It is hygroscopic and requires storage under inert conditions .
Spectroscopic Data
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